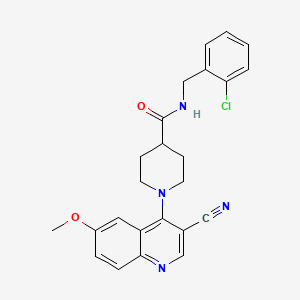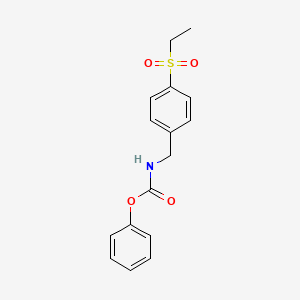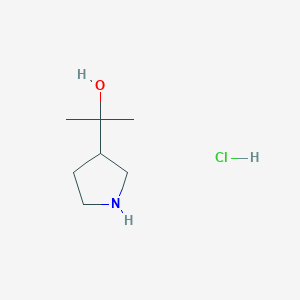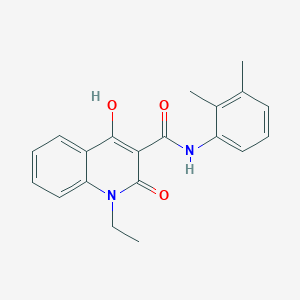![molecular formula C21H26N4O7 B2770299 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 874805-68-2](/img/structure/B2770299.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This group is found in many bioactive compounds, including pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds containing the benzo[d][1,3]dioxole moiety can be achieved through various methods. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A strategy based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution has also been reported .Molecular Structure Analysis
The molecular structure of the compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole moiety, for instance, is a heterocyclic compound containing the methylenedioxy functional group . The exact structure of the compound “this compound” could not be found in the search results.Applications De Recherche Scientifique
Antibacterial Activity Enhancement
Research by Genin et al. (2000) explored the antibacterial properties of nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, aiming to expand their activity spectrum to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. The study found that substituting the morpholine ring of linezolid with pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties led to compounds with significant activity against these Gram-negative bacteria. The structural modifications resulted in varied antibacterial efficacy, attributed to changes in the electronic character of the azole systems (Genin et al., 2000).
Catalytic Applications in Organic Synthesis
In another study, Bhunia et al. (2022) demonstrated the utility of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process highlighted the excellent chemoselectivity and functional group tolerance, facilitating the synthesis of diverse N-arylation products (Bhunia, De, & Ma, 2022).
Chemical Reactivity and Interaction Studies
Couture and Warkentin (1997) focused on the chemistry of cyclic aminooxycarbenes, particularly oxazolidin-2-ylidenes, and their interactions with phenols and isocyanates. This research provides insights into the chemical reactivity of oxazolidinones and their potential as intermediates in synthetic chemistry (Couture & Warkentin, 1997).
Propriétés
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7/c26-17-3-1-7-24(17)8-2-6-22-19(27)20(28)23-12-18-25(9-10-30-18)21(29)14-4-5-15-16(11-14)32-13-31-15/h4-5,11,18H,1-3,6-10,12-13H2,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFQSCMETWLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)


![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)

![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)


![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)

